molecular formula C14H10ClN3OS2 B5836263 3-(4-chlorophenyl)-5-(methylthio)-1-(2-thienylcarbonyl)-1H-1,2,4-triazole

3-(4-chlorophenyl)-5-(methylthio)-1-(2-thienylcarbonyl)-1H-1,2,4-triazole

Cat. No. B5836263
M. Wt: 335.8 g/mol
InChI Key: UYBBSBLQQHPZEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-5-(methylthio)-1-(2-thienylcarbonyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Scientific Research Applications

3-(4-chlorophenyl)-5-(methylthio)-1-(2-thienylcarbonyl)-1H-1,2,4-triazole has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent antifungal, antibacterial, and anticancer activities. In addition, it has been investigated for its potential use as an inhibitor of protein kinases, which play a crucial role in cell signaling pathways.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-(methylthio)-1-(2-thienylcarbonyl)-1H-1,2,4-triazole involves the inhibition of various enzymes and proteins involved in cell signaling pathways. It has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and division. In addition, it has been shown to inhibit the activity of fungal and bacterial enzymes, which are essential for their survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-chlorophenyl)-5-(methylthio)-1-(2-thienylcarbonyl)-1H-1,2,4-triazole are diverse and depend on the specific application. It has been shown to exhibit potent antifungal, antibacterial, and anticancer activities. In addition, it has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and division.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(4-chlorophenyl)-5-(methylthio)-1-(2-thienylcarbonyl)-1H-1,2,4-triazole is its potent activity against a variety of microorganisms and cancer cells. This makes it a promising candidate for the development of new drugs for the treatment of fungal and bacterial infections, as well as cancer. However, its use in lab experiments is limited by its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 3-(4-chlorophenyl)-5-(methylthio)-1-(2-thienylcarbonyl)-1H-1,2,4-triazole. One potential direction is the development of new drugs based on its structure for the treatment of fungal and bacterial infections, as well as cancer. In addition, further research is needed to fully understand its mechanism of action and potential applications in other areas of scientific research. Finally, studies are needed to investigate its potential toxicity and side effects in humans.

Synthesis Methods

The synthesis of 3-(4-chlorophenyl)-5-(methylthio)-1-(2-thienylcarbonyl)-1H-1,2,4-triazole involves the reaction of 4-chlorophenylhydrazine with methyl thioglycolate in the presence of sodium hydroxide. The resulting product is then reacted with 2-thiophenecarbonyl chloride in the presence of triethylamine to yield the final product.

properties

IUPAC Name

[3-(4-chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3OS2/c1-20-14-16-12(9-4-6-10(15)7-5-9)17-18(14)13(19)11-3-2-8-21-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBBSBLQQHPZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NN1C(=O)C2=CC=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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